molecular formula C9H11F3N2 B12439171 1-(1-[3-(Trifluoromethyl)phenyl]ethyl)hydrazine CAS No. 1016530-78-1

1-(1-[3-(Trifluoromethyl)phenyl]ethyl)hydrazine

Cat. No.: B12439171
CAS No.: 1016530-78-1
M. Wt: 204.19 g/mol
InChI Key: MXSJLOZPVJQDOI-UHFFFAOYSA-N
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Description

1-(1-[3-(Trifluoromethyl)phenyl]ethyl)hydrazine is a useful research compound. Its molecular formula is C9H11F3N2 and its molecular weight is 204.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

1016530-78-1

Molecular Formula

C9H11F3N2

Molecular Weight

204.19 g/mol

IUPAC Name

1-[3-(trifluoromethyl)phenyl]ethylhydrazine

InChI

InChI=1S/C9H11F3N2/c1-6(14-13)7-3-2-4-8(5-7)9(10,11)12/h2-6,14H,13H2,1H3

InChI Key

MXSJLOZPVJQDOI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)C(F)(F)F)NN

Origin of Product

United States

Biological Activity

1-(1-[3-(Trifluoromethyl)phenyl]ethyl)hydrazine is a compound of significant interest in medicinal chemistry due to its unique structural features, including a hydrazine moiety and a trifluoromethyl group. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H10F3N2
  • Molecular Weight : Approximately 204.196 g/mol
  • Functional Groups : Hydrazine (-NH-NH-) and trifluoromethyl (-CF3)

The trifluoromethyl group enhances the compound's lipophilicity and can influence its pharmacokinetic properties, making it a candidate for drug development.

Pharmacological Effects

The hydrazine moiety in 1-(1-[3-(Trifluoromethyl)phenyl]ethyl)hydrazine is associated with various pharmacological effects, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of hydrazines exhibit moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 to 106.75 µM for AChE and 58.01 to 277.48 µM for BuChE . This indicates potential use in treating neurodegenerative diseases.
  • Antimycobacterial Activity : Some derivatives have shown efficacy against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 125 µM . This suggests that the compound may be useful in developing treatments for tuberculosis.
  • Enzyme Inhibition : Research indicates that compounds similar to 1-(1-[3-(Trifluoromethyl)phenyl]ethyl)hydrazine may act as non-covalent inhibitors of key enzymes involved in various biological pathways, potentially impacting cell proliferation and other metabolic processes .

Synthesis

The synthesis of 1-(1-[3-(Trifluoromethyl)phenyl]ethyl)hydrazine involves multi-step organic reactions. A common synthetic route includes:

  • Refluxing a mixture of acetophenone and ethyl hydrazinecarboxylate in chloroform.
  • Addition of hydrochloric acid to catalyze the reaction.
  • Purification through recrystallization to obtain high-purity product.

This method requires careful control of reaction conditions to ensure optimal yield and purity .

Comparative Analysis with Similar Compounds

The following table compares 1-(1-[3-(Trifluoromethyl)phenyl]ethyl)hydrazine with structurally similar compounds:

Compound NameCAS NumberMolecular FormulaKey Features
1-(1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethyl)hydrazine1260797-65-6C9H10F4N2Contains additional fluorine substituents
1-(1-[4-Trifluoromethylphenyl]ethyl)hydrazineNot ListedC9H10F3N2Different substitution pattern on phenyl ring
1-Acetyl-3-trifluoromethylphenylhydrazineNot ListedC10H10F3N3Acetyl group addition changes reactivity

The uniqueness of 1-(1-[3-(Trifluoromethyl)phenyl]ethyl)hydrazine lies in its specific trifluoromethyl substitution pattern which influences its biological activities differently from related compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of hydrazine derivatives. For example, N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides were evaluated for their enzyme inhibition capabilities, revealing promising results that could lead to new treatments for neurodegenerative diseases . Additionally, the exploration of antimycobacterial activity has opened avenues for addressing drug-resistant strains of Mycobacterium tuberculosis .

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